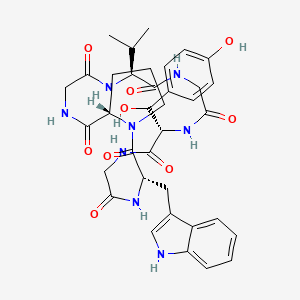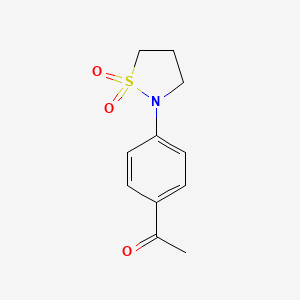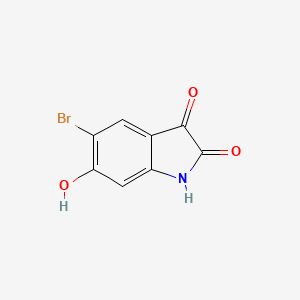
5-bromo-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione is a brominated derivative of indole-2,3-dione. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of both bromine and hydroxyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of 5-bromo-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione is the E3 ligase . E3 ligase is an enzyme that ubiquitinylates proteins for proteolysis . This process is crucial for regulating protein levels in cells, which can influence various cellular processes.
Mode of Action
This compound acts as an activator of E3 ligase . By activating E3 ligase, it promotes the ubiquitination and subsequent proteolysis of proteins . This can lead to changes in cellular processes regulated by these proteins.
Biochemical Pathways
The activation of E3 ligase by this compound affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins in cells. The downstream effects can vary depending on the specific proteins being degraded but can include changes in cell growth, differentiation, and response to stress.
Pharmacokinetics
Like many other indole derivatives, it is likely to have good bioavailability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione typically involves the bromination of indole derivatives. One common method is the bromination of 6-hydroxyindole-2,3-dione using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to control the temperature and reaction time precisely. The use of catalysts and automated systems can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups replacing the bromine or hydroxyl groups, leading to a wide range of chemical and biological properties.
Scientific Research Applications
5-bromo-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Indole-2,3-dione: The parent compound without the bromine and hydroxyl groups.
6-hydroxyindole-2,3-dione: Similar structure but lacks the bromine atom.
5-bromoindole-2,3-dione: Similar structure but lacks the hydroxyl group.
Uniqueness
5-bromo-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione is unique due to the presence of both bromine and hydroxyl groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical reactions and biological activities compared to its similar compounds.
Properties
IUPAC Name |
5-bromo-6-hydroxy-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO3/c9-4-1-3-5(2-6(4)11)10-8(13)7(3)12/h1-2,11H,(H,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWQAWKRPSQAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)O)NC(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2680690.png)

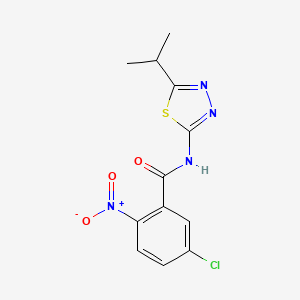
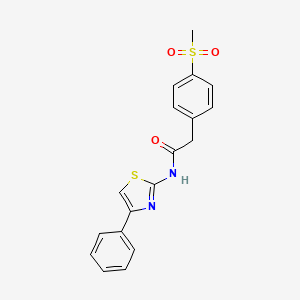
![2-cyano-N-phenyl-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2680697.png)
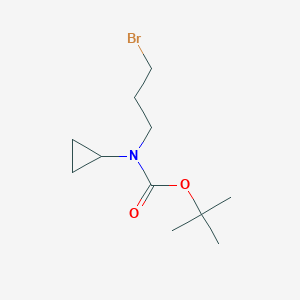
![N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2680701.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)pent-4-enamide](/img/structure/B2680702.png)
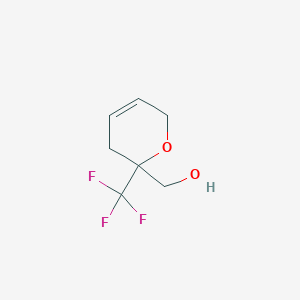
![tert-butyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2680705.png)
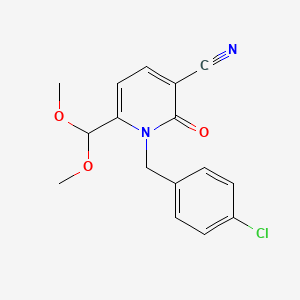
![3-(2-Chlorophenyl)-5-{1-[(3-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2680709.png)
